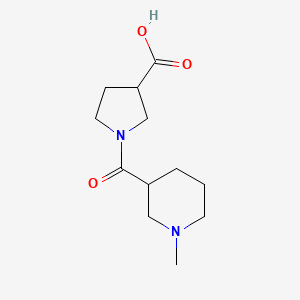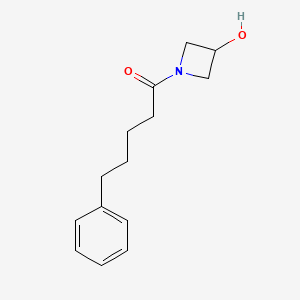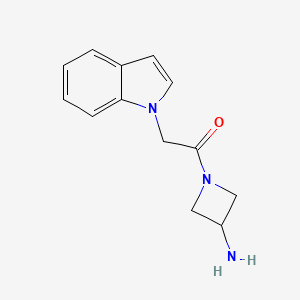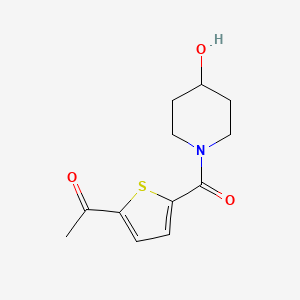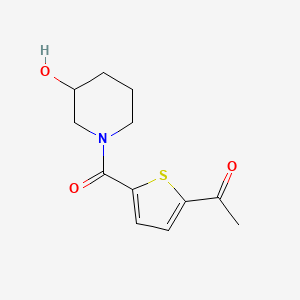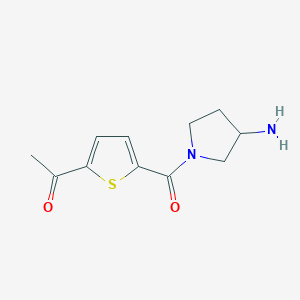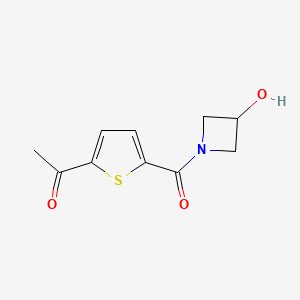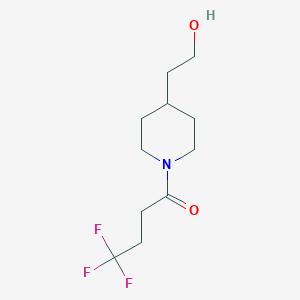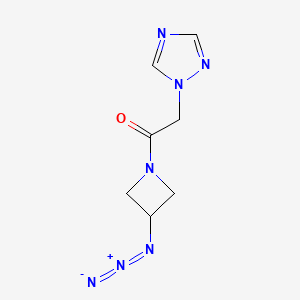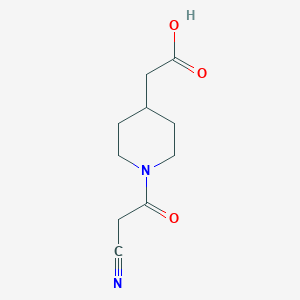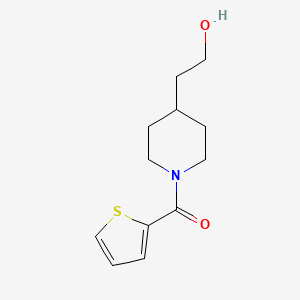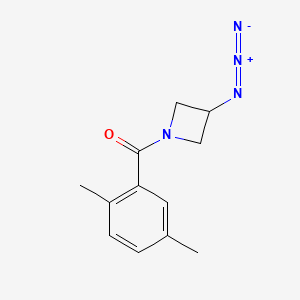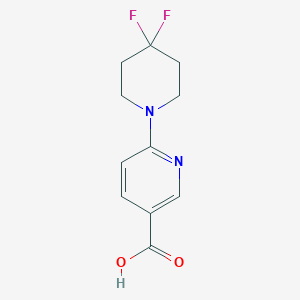
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid
説明
6-(4,4-Difluoropiperidin-1-yl)nicotinic acid (6-DFPNA) is an organic compound belonging to the piperidine family. It is a versatile molecule that has a wide range of applications in scientific research, including biochemical and physiological effects. 6-DFPNA has been used in laboratory experiments to study the mechanism of action of several different compounds.
科学的研究の応用
Antihyperlipidemic Potential
The design and synthesis of new nicotinic acid-based compounds have shown promising results in lowering lipid levels. Compounds synthesized with structural similarities to nicotinic acid have demonstrated significant antihyperlipidemic activity, including lowering serum total cholesterol, total triglycerides, and LDL cholesterol, while elevating HDL cholesterol levels in a high cholesterol diet-fed rat model. This suggests potential applications of such derivatives in treating hyperlipidemia through inhibiting the NPC1L1 receptor, similar to ezetimibe's mechanism of action (Shoman et al., 2020).
Industrial Production Methods
Nicotinic acid is crucial for various industries, including pharmaceuticals, due to its role as an essential nutrient and antipelagic agent. Research into ecological production methods highlights the importance of developing green chemistry approaches to produce nicotinic acid from commercially available raw materials. Such efforts aim to reduce environmental burdens associated with traditional production methods, emphasizing the need for sustainable practices in industrial production (Lisicki et al., 2022).
Receptor Mediation and Anti-lipolytic Effects
The identification of receptors mediating the anti-lipolytic effects of nicotinic acid, such as PUMA-G and HM74 in adipose tissue, has advanced our understanding of its lipid-lowering mechanisms. These receptors' involvement in inhibiting hormone-sensitive triglyceride lipase and decreasing cAMP levels underscores nicotinic acid's potential in developing novel treatments for dyslipidemia, independent of its traditional lipid-modifying effects (Tunaru et al., 2003).
Catalysis and Chemical Synthesis
In chemical synthesis, nicotinic acid derivatives have been utilized as active promoters in N-arylation reactions, showcasing their utility in facilitating various chemical transformations under mild conditions. This application signifies the versatility of nicotinic acid derivatives in enhancing the efficiency of synthetic pathways, thus offering valuable tools for organic chemistry and pharmaceutical manufacturing (Liu et al., 2010).
Herbicidal Activity
Nicotinic acid's role extends into agricultural chemistry, where derivatives have been designed to exhibit herbicidal activity against specific weeds. The discovery of compounds with effective herbicidal properties against species like duckweed and bentgrass suggests the potential of nicotinic acid derivatives in developing new, targeted herbicides. This highlights the compound's utility in addressing agricultural challenges, particularly in weed management (Yu et al., 2021).
特性
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O2/c12-11(13)3-5-15(6-4-11)9-2-1-8(7-14-9)10(16)17/h1-2,7H,3-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWCDBMQCJFGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



